3',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone

Description

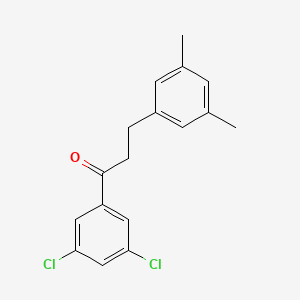

3',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone (CAS: 898781-00-5) is a halogenated aromatic ketone with the molecular formula C₁₆H₁₄Cl₂O and a molecular weight of 293.19 g/mol . Its structure features a propiophenone backbone substituted with two chlorine atoms at the 3' and 5' positions of the phenyl ring and a 3,5-dimethylphenyl group at the 3-position (Fig. 1). This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive derivatives, such as fungicides and PET (photosynthetic electron transport) inhibitors .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-5-12(2)7-13(6-11)3-4-17(20)14-8-15(18)10-16(19)9-14/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIGCITUBNVMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644918 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-07-2 | |

| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 3',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone typically follows a pathway involving:

- Acylation reactions to form the propiophenone backbone.

- Introduction of chloro substituents on the aromatic ring.

- Use of condensation or Friedel-Crafts acylation reactions to couple the two aromatic rings with the ketone functionality.

The general strategy involves reacting a substituted benzoyl chloride or benzaldehyde derivative with a methyl-substituted aromatic compound under controlled conditions, often in the presence of Lewis acid catalysts or bases.

Specific Synthetic Routes

Friedel-Crafts Acylation Route

- Starting Materials: 3,5-dichlorobenzoyl chloride (or 3,5-dichlorobenzaldehyde derivative) and 3,5-dimethylbenzene or its derivatives.

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.

- Solvent: Anhydrous dichloromethane or similar inert solvents.

- Conditions: Low temperature (0–5 °C) to minimize side reactions, under inert atmosphere (N2 or Ar) to prevent hydrolysis.

- Mechanism: Electrophilic aromatic substitution where the acyl chloride reacts with the aromatic ring to form the propiophenone structure.

- Purification: Typical workup involves quenching with water, extraction, and chromatographic purification to isolate the target compound.

This method is widely used for propiophenone derivatives and allows selective acylation on the aromatic ring bearing chlorine substituents.

Condensation Reaction Route

- Starting Materials: 3,5-dichlorobenzaldehyde and 3,5-dimethylacetophenone.

- Catalyst/Base: Sodium hydroxide or potassium hydroxide.

- Reaction Type: Claisen-Schmidt condensation or related aldol condensation leading to α,β-unsaturated ketones, which can be hydrogenated or otherwise transformed to the propiophenone.

- Conditions: Heating under reflux, often in ethanol or aqueous ethanol.

- Post-Reaction Processing: The intermediate condensation product is further processed by reduction or rearrangement to yield the propiophenone.

This method is supported by analogous syntheses of related dichloro-substituted propiophenones and is adaptable for various substitution patterns.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3,5-dichlorobenzoyl chloride, AlCl3 | 0–5 °C, inert atmosphere, DCM | 70–85 | Control temperature to avoid polyacylation |

| 2 | Condensation | 3,5-dichlorobenzaldehyde, 3,5-dimethylacetophenone, NaOH | Reflux in ethanol, 2–4 h | 65–80 | Followed by reduction if needed |

| 3 | Reduction (if applicable) | Hydrogenation catalyst (Pd/C) | Room temperature, H2 atmosphere | 90+ | Converts α,β-unsaturated ketone to propiophenone |

Yields are approximate and depend on precise reaction conditions and purification methods.

Supporting Research Findings

- Substituent Effects: The presence of chlorine atoms at the 3' and 5' positions increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during acylation steps, but also requires careful control of reaction conditions to avoid side reactions.

- Catalyst Selection: Aluminum chloride remains the preferred catalyst for Friedel-Crafts acylation due to its strong Lewis acidity; however, alternatives like iron(III) chloride have been explored to reduce environmental impact.

- Reaction Monitoring: Thin-layer chromatography (TLC) and HPLC are commonly used to monitor reaction progress and purity.

- Purification: Column chromatography using silica gel and gradient elution with hexane/ethyl acetate mixtures is effective for isolating the pure compound.

Notes on Related Compound Syntheses

- Synthesis of 3,5-dichlorophenol and 3,5-dichloroaniline precursors is well-documented and can provide starting materials or intermediates for the propiophenone synthesis.

- Analogous compounds such as 2',6'-dichloro-3-(3,5-dimethylphenyl)propiophenone have been synthesized via condensation reactions, supporting the applicability of these methods to 3',5'-dichloro derivatives.

Summary Table of Preparation Routes

| Preparation Method | Key Reagents | Catalysts/Base | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-dichlorobenzoyl chloride, 3,5-dimethylbenzene | AlCl3 | 0–5 °C, inert atmosphere | High selectivity, good yield | Requires moisture control, corrosive catalyst |

| Condensation + Reduction | 3,5-dichlorobenzaldehyde, 3,5-dimethylacetophenone, NaOH | NaOH, Pd/C (for reduction) | Reflux in ethanol, H2 atmosphere | Versatile, scalable | Multi-step, longer reaction time |

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 3’,5’-Dichloro-3-(3,5-dimethylphenyl)benzoic acid.

Reduction: 3’,5’-Dichloro-3-(3,5-dimethylphenyl)propanol.

Substitution: 3’,5’-Dimethoxy-3-(3,5-dimethylphenyl)propiophenone.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a dichloro-substituted phenyl ring along with a propiophenone structure. Its unique chemical structure contributes to its reactivity and versatility in organic synthesis.

Chemistry

- Synthesis Intermediate : 3',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactive carbonyl group allows it to participate in various chemical transformations, making it valuable in organic synthesis pathways .

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions. For example:

Biology

- Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its structural features suggest potential interactions with biological targets such as enzymes or receptors, which could lead to therapeutic applications .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve inhibition or activation of specific enzymes or metabolic pathways. For instance, its antimicrobial activity may stem from the inhibition of bacterial cell wall synthesis.

Medicine

- Drug Development : There is ongoing research into the pharmacological properties of this compound, exploring its potential as a lead compound for new therapeutic agents. Its unique chemical structure makes it a candidate for further investigation in drug discovery processes aimed at treating various diseases .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals, including fragrances and dyes. Its unique properties allow for tailored applications in industrial settings .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Synthesis of Complex Organic Molecules

Researchers have successfully employed this compound as an intermediate in synthesizing novel organic compounds with enhanced biological activity. The versatility of its chemical structure facilitated various synthetic routes leading to compounds with promising pharmacological profiles.

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of halogenated propiophenones are highly dependent on substituent patterns. Below is a detailed comparison of 3',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone with its analogs (Table 1).

Table 1: Structural and Functional Comparison of 3',5'-Dichloro Propiophenone Derivatives

Crystallographic and Physicochemical Properties

- Crystal Packing : Meta-substituted derivatives (e.g., 3,5-dimethylphenyl) exhibit distinct packing behaviors. For example, N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, influenced by hydrogen bonding (N–H···O) and van der Waals interactions . This contrasts with ortho-substituted analogs, where steric hindrance disrupts π-stacking .

- Melting Points : Derivatives with bulky substituents (e.g., 2,5-dimethylphenyl) show higher melting points due to tighter packing, whereas thiomethyl groups reduce crystallinity .

Research Findings and Industrial Relevance

- Agrochemical Potential: Structural analogs such as vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) are commercial fungicides, suggesting that the target compound’s dimethylphenyl group could enhance binding to fungal cytochrome P450 enzymes .

- Environmental Impact : Higher lipophilicity may necessitate formulation adjustments to mitigate soil retention, as seen with discontinued 3',4'-dichloro derivatives .

Biological Activity

3',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a detailed review of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.22 g/mol. The compound features a ketone functional group attached to a phenyl ring that is further substituted with chlorine and methyl groups, enhancing its chemical reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms may enhance its binding affinity to these targets. The compound's effects are mediated through various biochemical pathways, including modulation of enzyme activity and receptor signaling.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 10 | 80 ± 5 |

| IL-6 | 200 ± 15 | 90 ± 10 |

This indicates its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| PC-3 | 20 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of propiophenones, including the dichloro variant. Results showed that it outperformed several known antibiotics against resistant strains of bacteria .

- Inflammation Model : In a murine model of acute inflammation induced by LPS, administration of the compound led to a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in inflammatory disorders .

Q & A

Q. How can researchers validate the compound’s role as a kinase inhibitor in mechanistic studies?

- Methodology : Use competitive binding assays (e.g., ATP-Glo kinase assay) with positive controls (e.g., staurosporine). Molecular docking (AutoDock Vina) predicts binding affinity to ATP pockets, corroborated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.